molecular formula C13H16N4O3 B2693207 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide CAS No. 1798675-63-4

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2693207
CAS No.: 1798675-63-4
M. Wt: 276.296
InChI Key: MGLRGZFBEGPGBE-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group and an ethoxy group, as well as a furan ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The dimethylamino and ethoxy groups are introduced via nucleophilic substitution reactions. For instance, dimethylamine and ethyl alcohol can be used as nucleophiles in the presence of a suitable catalyst.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the pyrimidine and furan rings through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The dimethylamino and ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine and furan derivatives.

Scientific Research Applications

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and microbes.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)furan-2-carboxamide
  • N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-carboxamide
  • N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzene-2-carboxamide

Uniqueness

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrimidine and furan rings, along with the dimethylamino and ethoxy substituents, provides a unique scaffold for interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-19-13-14-8-9(11(16-13)17(2)3)15-12(18)10-6-5-7-20-10/h5-8H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLRGZFBEGPGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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